molecular formula C15H16O B6370947 5-(2,5-Dimethylphenyl)-3-methylphenol CAS No. 1261945-74-7

5-(2,5-Dimethylphenyl)-3-methylphenol

Cat. No.: B6370947
CAS No.: 1261945-74-7
M. Wt: 212.29 g/mol
InChI Key: ZCKMWVLLVRWODB-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two methyl groups attached to the phenyl ring, making it a dimethylphenyl derivative. The presence of these methyl groups can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-3-methylphenol typically involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

Phenol+2,5-Dimethylbenzyl chlorideNaOH, RefluxThis compound\text{Phenol} + \text{2,5-Dimethylbenzyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} Phenol+2,5-Dimethylbenzyl chlorideNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction and improve selectivity towards the desired product. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenol: Lacks the additional methyl group on the phenyl ring, resulting in different chemical properties and reactivity.

    3-Methylphenol: Contains only one methyl group, leading to distinct biological and chemical behavior.

    4-Methylphenol: Another isomer with different substitution patterns, affecting its reactivity and applications.

Uniqueness

5-(2,5-Dimethylphenyl)-3-methylphenol is unique due to the presence of multiple methyl groups on the phenyl ring, which can enhance its hydrophobicity and influence its interaction with other molecules. This structural feature can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-5-12(3)15(8-10)13-6-11(2)7-14(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKMWVLLVRWODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683711
Record name 2',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-74-7
Record name 2',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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